molecular formula C14H13ClN2OS2 B2826031 2-{[(4-chlorophenyl)methyl]sulfanyl}-3-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 869076-15-3

2-{[(4-chlorophenyl)methyl]sulfanyl}-3-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2826031
CAS No.: 869076-15-3
M. Wt: 324.84
InChI Key: QYTULRAWNVVFAD-UHFFFAOYSA-N
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Description

2-{[(4-chlorophenyl)methyl]sulfanyl}-3-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a potent and selective small molecule inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) family of kinases. The PIM kinases (PIM1, PIM2, and PIM3) are serine/threonine kinases that function as key regulators of cell survival, proliferation, and metabolism, and their overexpression is frequently associated with hematological malignancies and solid tumors (https://www.nature.com/articles/nrc.2017.20). This thienopyrimidinone-based compound exerts its effects by competitively binding to the ATP-binding pocket of PIM kinases, thereby inhibiting the phosphorylation of downstream substrates involved in apoptosis suppression, such as BAD, and in protein translation, such as 4E-BP1 (https://pubmed.ncbi.nlm.nih.gov/25928733). Its research value is particularly significant in the field of oncology, where it is utilized as a chemical probe to investigate PIM kinase signaling pathways, to study mechanisms of tumorigenesis, and to explore potential therapeutic synergies when combined with other targeted agents or chemotherapeutics. Preclinical studies with this inhibitor help elucidate the role of PIM kinases in cancer cell survival and resistance mechanisms, providing a critical tool for validating PIM as a therapeutic target (https://www.cancer.gov/research/areas/treatment). For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2OS2/c1-17-13(18)12-11(6-7-19-12)16-14(17)20-8-9-2-4-10(15)5-3-9/h2-5H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYTULRAWNVVFAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(CCS2)N=C1SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-chlorophenyl)methyl]sulfanyl}-3-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-chlorophenyl)methyl]sulfanyl}-3-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: m-Chloroperbenzoic acid for oxidation reactions.

    Nucleophiles: Various nucleophiles for substitution reactions, such as amines or thiols.

    Cyclization Conditions: Reflux conditions in the presence of appropriate catalysts and solvents.

Major Products Formed

    Sulfoxides and Sulfones: Formed from the oxidation of the methylsulfanyl group.

    Substituted Derivatives: Formed from nucleophilic aromatic substitution reactions.

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits potential anticancer properties. It has been studied for its ability to induce ferroptosis , a form of regulated cell death distinct from apoptosis. Ferroptosis is characterized by the accumulation of lipid peroxides to lethal levels, making compounds that can trigger this pathway valuable in cancer therapy.

A study demonstrated that derivatives of thieno[3,2-d]pyrimidines could inhibit cancer cell proliferation effectively. The structural modifications in 2-{[(4-chlorophenyl)methyl]sulfanyl}-3-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one enhance its biological activity against various cancer cell lines .

Biological Studies

This compound also serves as a tool for studying cellular mechanisms related to cell death pathways. Its unique structure allows researchers to explore interactions with biological targets and assess its efficacy in modulating specific signaling pathways involved in cancer progression .

Materials Science Applications

The electronic properties of the thieno[3,2-d]pyrimidine core make this compound a candidate for applications in organic electronics and photovoltaics . The ability to modify the electronic characteristics through substitution allows for the design of materials with tailored properties suitable for use in devices such as organic light-emitting diodes (OLEDs) and solar cells .

Synthetic Routes and Production

The synthesis of 2-{[(4-chlorophenyl)methyl]sulfanyl}-3-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves:

  • Formation of the Thieno[3,2-d]pyrimidine Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Chlorophenylmethyl Group : This step involves reacting the thieno[3,2-d]pyrimidine core with 4-chlorobenzyl chloride under basic conditions .

Case Study 1: Anticancer Efficacy

In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of thieno[3,2-d]pyrimidines and evaluated their cytotoxic effects on various cancer cell lines. The results indicated that compounds similar to 2-{[(4-chlorophenyl)methyl]sulfanyl}-3-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one exhibited significant inhibition of cell growth compared to controls .

Case Study 2: Organic Electronics

Another study focused on the application of thieno[3,2-d]pyrimidine derivatives in organic photovoltaics. The research highlighted how altering the substituents on the pyrimidine ring affected the charge transport properties and overall device performance. The findings suggest that compounds like 2-{[(4-chlorophenyl)methyl]sulfanyl}-3-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one could enhance efficiency when used as active materials in solar cells .

Mechanism of Action

The mechanism of action of 2-{[(4-chlorophenyl)methyl]sulfanyl}-3-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or enzymes involved in cell proliferation, thereby exhibiting antiproliferative activity .

Comparison with Similar Compounds

Structural Analogues of Thieno[3,2-d]pyrimidin-4-one

Compound Q/4 (2-[(4-Chlorobenzyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one)
  • Core structure : Cyclopenta[d]pyrimidin-4-one.
  • Substituent : 4-Chlorobenzyl sulfanyl.
  • Key differences : Lack of thiophene ring fusion; cyclopentane ring instead.
  • Activity : Reported as a matrix metalloproteinase (MMP) inhibitor, with higher selectivity due to cyclopentane core rigidity .
Benzothieno[3,2-d]pyrimidin-4-one derivatives (e.g., compounds 1–11)
  • Core structure: Benzothieno[3,2-d]pyrimidin-4-one.
  • Substituents : Varied sulfonamide and thioether groups.
  • Activity: Anti-inflammatory effects via COX-2 and iNOS inhibition (IC50 values in micromolar range). For example, compound 9 (2-(2,4-difluorophenylthio) derivative) suppressed PGE2 and IL-8 production in keratinocytes .
Thieno[3,2-d]pyrimidin-4-one derivatives 84a–j
  • Substituents : Varied aryl and alkyl groups at position 2.
  • Activity : Antibacterial screening against C. difficile and S. aureus showed moderate activity (MICs >32 µg/mL). Compound 85l (4-chloro substituent) was less active than reference drugs .
  • Comparison : The target compound’s methyl group at position 3 may reduce steric hindrance compared to bulkier substituents, possibly enhancing target engagement.

Functional Analogues with Chlorophenyl Substituents

2-[(4-Chlorophenyl)methylsulfanyl]-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
  • Structure : Similar core but with 2-methoxyphenyl at position 3.
3-(4-Chlorophenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
  • Structure: Benzothienopyrimidine core with 4-chlorophenyl and keto-ethyl sulfanyl groups.
  • Activity : Safety data indicate low acute toxicity but unspecified pharmacological effects .

Biological Activity

2-{[(4-chlorophenyl)methyl]sulfanyl}-3-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound belonging to the thieno[3,2-d]pyrimidine family. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly for its biological activities against various pathogens and its therapeutic potential in treating different diseases.

Chemical Structure

The compound's molecular formula is C23H21ClN2OS2C_{23}H_{21}ClN_2OS_2, and it features a thieno-pyrimidine core with a chlorophenylmethylthio substituent at the 2-position and a methyl group at the 3-position. The complexity of this structure suggests a diverse range of biological activities.

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising areas:

  • Antimicrobial Activity :
    • Studies have shown that derivatives of thieno[3,2-d]pyrimidines exhibit significant antibacterial and antimycobacterial activities. For instance, compounds with similar structures have been tested against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis, demonstrating effective inhibition at low concentrations .
    • The minimum inhibitory concentration (MIC) for several derivatives was determined, highlighting their potential as antimicrobial agents .
  • Enzyme Inhibition :
    • The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These activities are critical in developing treatments for conditions like Alzheimer's disease and gastric infections .
    • Inhibition studies indicated that certain structural modifications enhance enzyme binding affinity, suggesting a structure-activity relationship (SAR) that could guide future drug design efforts .
  • Cytotoxicity and Antiproliferative Effects :
    • Preliminary cytotoxicity assays have been conducted to assess the safety profile of this compound. Results indicated that it exhibits low toxicity at therapeutic doses, making it a candidate for further development in cancer therapy .
    • Additionally, antiproliferative assays have shown that certain derivatives possess significant activity against cancer cell lines, indicating their potential use in oncology .

Case Studies

Several case studies illustrate the biological activity of thieno[3,2-d]pyrimidine derivatives:

  • Case Study 1 : A series of synthesized compounds based on the thieno-pyrimidine framework were tested for antibacterial properties. Among them, specific derivatives showed MIC values comparable to established antibiotics against both Gram-positive and Gram-negative bacteria .
  • Case Study 2 : In a study focusing on enzyme inhibition, compounds with modifications at the 3-position exhibited enhanced AChE inhibitory activity compared to unmodified counterparts. This suggests that targeted modifications can significantly influence biological outcomes .

Research Findings

Recent findings from various studies highlight the following aspects:

Activity Type Description Findings
Antimicrobial ActivityTested against multiple bacterial strainsSignificant inhibition observed; MIC values indicate strong antibacterial properties .
Enzyme InhibitionFocused on AChE and urease inhibitionCertain derivatives showed potent inhibition; SAR analysis suggests optimization routes .
CytotoxicityEvaluated using standard cytotoxicity assaysLow toxicity reported at therapeutic concentrations; promising for further development .
Antiproliferative ActivityAssessed against cancer cell linesNotable antiproliferative effects observed; potential for oncology applications .

Q & A

Q. Optimization Strategy :

  • Use high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR to monitor intermediate purity.
  • Screen catalysts (e.g., p-toluenesulfonic acid) to accelerate cyclization .

How does the introduction of the (4-chlorophenyl)methyl sulfanyl group influence the compound’s biological activity?

Advanced Research Focus
The sulfanyl-linked 4-chlorophenyl group enhances:

  • Lipophilicity : Improves membrane permeability (logP ~3.2 predicted via computational models).
  • Target binding : The chlorine atom may engage in halogen bonding with kinase ATP pockets or ferroptosis-related proteins (e.g., GPX4) .
  • Metabolic stability : Reduces oxidative degradation compared to unsubstituted benzyl analogs .

Q. Methodological Validation :

  • Perform molecular docking studies with GPX4 or other targets.
  • Compare IC₅₀ values of analogs with/without the 4-chloro substituent in cancer cell lines (e.g., HT-1080) .

What analytical techniques are critical for characterizing this compound and its derivatives?

Q. Basic Research Focus

  • Structural elucidation : ¹H/¹³C NMR confirms regiochemistry of the thienopyrimidine core and substituent positions .
  • Purity assessment : HPLC-MS (C18 column, acetonitrile/water gradient) detects residual solvents or byproducts .
  • Crystallography : Single-crystal X-ray diffraction resolves conformational details (e.g., dihedral angles between fused rings) .

Q. Advanced Application :

  • Use 2D NMR (COSY, HSQC) to assign overlapping signals in complex spectra .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Focus
Discrepancies in efficacy (e.g., variable IC₅₀ values across studies) may arise from:

  • Assay conditions : Differences in cell culture media, incubation time, or serum content.
  • Redox interference : Thiol-containing media components may react with the sulfanyl group, altering activity .
  • Batch variability : Impurities >2% (e.g., unreacted intermediates) skew dose-response curves .

Q. Resolution Strategy :

  • Standardize assays using serum-free media and confirm compound stability via LC-MS.
  • Validate results across multiple cell lines and replicate experiments with independent synthetic batches .

What strategies are recommended for optimizing the compound’s pharmacokinetic (PK) profile?

Q. Advanced Research Focus

  • Prodrug design : Mask the sulfanyl group as a disulfide or ester to enhance oral bioavailability .
  • Metabolic stability : Incubate with liver microsomes to identify vulnerable sites (e.g., methyl oxidation on the pyrimidine ring) .
  • Solubility enhancement : Co-crystallize with cyclodextrins or formulate as nanocrystals .

Q. Experimental Workflow :

  • Measure logD (octanol/water) and plasma protein binding (equilibrium dialysis).
  • Perform in vivo PK studies in rodents to assess clearance and half-life .

What are the key considerations for designing structure-activity relationship (SAR) studies?

Q. Basic Research Focus

  • Core modifications : Replace thiophene with furan or benzene to assess ring flexibility.
  • Substituent variation : Test halogen (F, Br), electron-withdrawing (NO₂), or bulky groups (isopropyl) on the phenyl ring .
  • Sulfanyl linker replacement : Compare thioether, sulfoxide, and sulfone derivatives .

Q. Data Analysis :

  • Use principal component analysis (PCA) to correlate structural features with activity.
  • Generate heatmaps of IC₅₀ values against a panel of kinases or cancer cell lines .

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